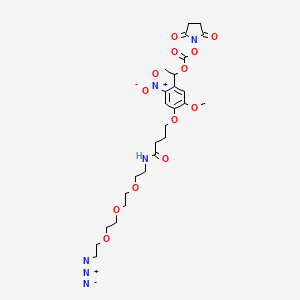
PC Azido-PEG3-NHS carbonate ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PC Azido-PEG3-NHS carbonate ester is a photocleavable linker used in various biochemical applications. It is designed to label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound has the molecular formula C26H36N6O13 and a molecular weight of 640.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PC Azido-PEG3-NHS carbonate ester involves the reaction of azido-PEG3 with NHS carbonate ester under controlled conditions. The reaction typically takes place in an organic solvent such as DMSO, DMF, or DCM, and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
PC Azido-PEG3-NHS carbonate ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Photocleavage: The compound can be cleaved using near-UV light (e.g., 365 nm lamp) to release the linked molecules.
Common Reagents and Conditions
Reagents: Primary amines, near-UV light sources.
Conditions: Room temperature for substitution reactions; near-UV light for photocleavage
Major Products
Substitution Reactions: Formation of stable amide bonds.
Photocleavage: Release of the linked molecules
Scientific Research Applications
PC Azido-PEG3-NHS carbonate ester is widely used in scientific research, including:
Chemistry: Used as a linker in click chemistry to label primary amines.
Biology: Employed in protein labeling and modification.
Medicine: Utilized in drug delivery systems and bio-orthogonal crosslinking for tissue regeneration.
Industry: Applied in the development of advanced materials and bioconjugates.
Mechanism of Action
The mechanism of action of PC Azido-PEG3-NHS carbonate ester involves the specific reaction of the NHS ester with primary amine groups on target molecules to form a carbamate linkage . The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . The photocleavable moiety allows for controlled release of linked molecules upon exposure to near-UV light .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-NHS ester: Similar in structure and function, used in click chemistry and protein labeling.
PC Azido-NHS Ester: Another photocleavable linker with similar applications.
Uniqueness
PC Azido-PEG3-NHS carbonate ester stands out due to its photocleavable property, allowing for controlled release of linked molecules, which is particularly useful in applications requiring precise temporal control .
Properties
Molecular Formula |
C26H36N6O13 |
|---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
1-[4-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C26H36N6O13/c1-18(44-26(36)45-31-24(34)5-6-25(31)35)19-16-21(39-2)22(17-20(19)32(37)38)43-9-3-4-23(33)28-7-10-40-12-14-42-15-13-41-11-8-29-30-27/h16-18H,3-15H2,1-2H3,(H,28,33) |
InChI Key |
WXTJIVONHOCWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])OC)OC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


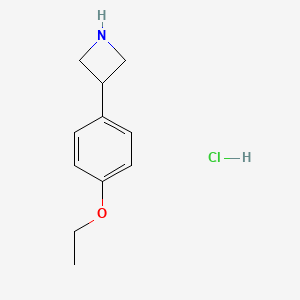
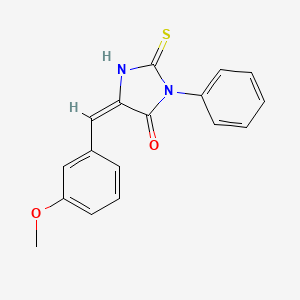
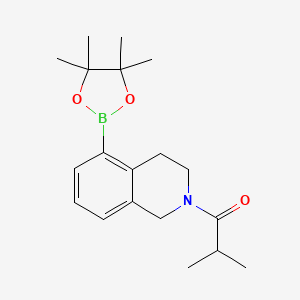
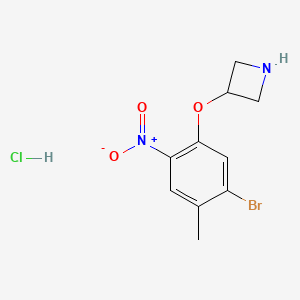
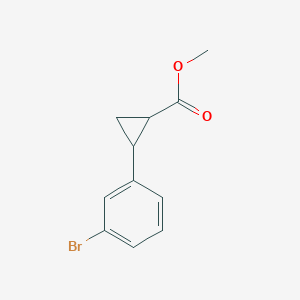
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)

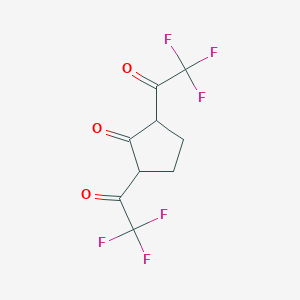
![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
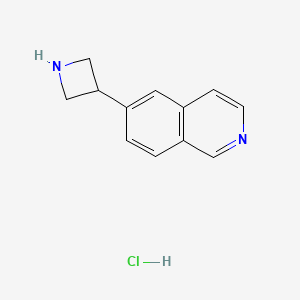


![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)
